molecular formula C9H10ClN3O2S B8748224 5-Chloro-2-Ethyl-6-Sulfamyl-1H-Benzimidazole CAS No. 89725-14-4

5-Chloro-2-Ethyl-6-Sulfamyl-1H-Benzimidazole

Cat. No. B8748224
CAS RN: 89725-14-4
M. Wt: 259.71 g/mol
InChI Key: UHWRGDYCHVYONW-UHFFFAOYSA-N
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Description

5-Chloro-2-Ethyl-6-Sulfamyl-1H-Benzimidazole is a useful research compound. Its molecular formula is C9H10ClN3O2S and its molecular weight is 259.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89725-14-4

Molecular Formula

C9H10ClN3O2S

Molecular Weight

259.71 g/mol

IUPAC Name

6-chloro-2-ethyl-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C9H10ClN3O2S/c1-2-9-12-6-3-5(10)8(16(11,14)15)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

UHWRGDYCHVYONW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.0 g of 2-amino-4-chloro-5-sulfamylaniline, 16.1 g of propionic acid, and 54.4 ml of 4 N hydrochloric acid was refluxed for 6 hours. The solid was collected by filtration, dissolved in boiling methanol, charcoal added, and the solution filtered through Celite. Upon adding to 38% ammonium hydroxide with stirring, a pink solid formed. This was collected by filtration, washed with hot water, air dried, and then recrystallized from acetonitrile to provide 2.0 g of crystals, m.p. 240°-242°.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One

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